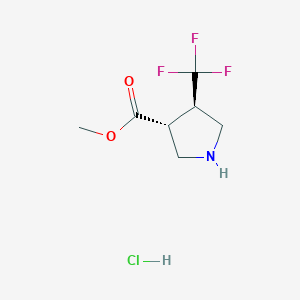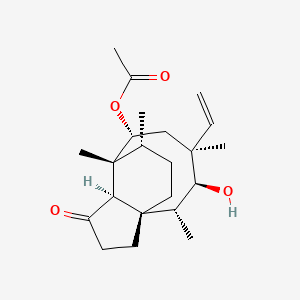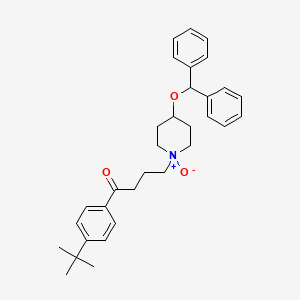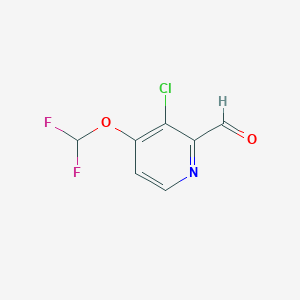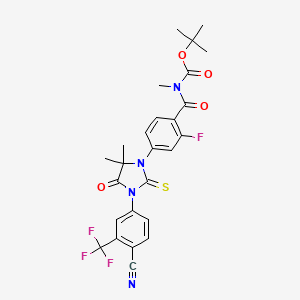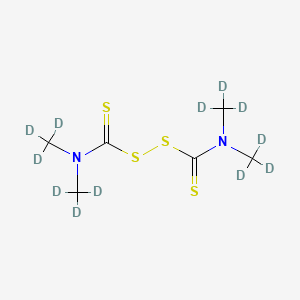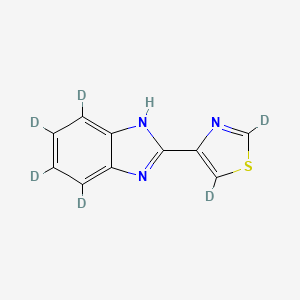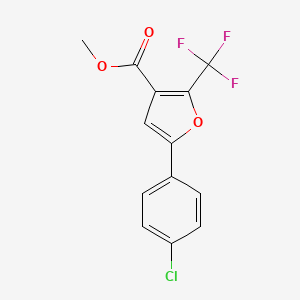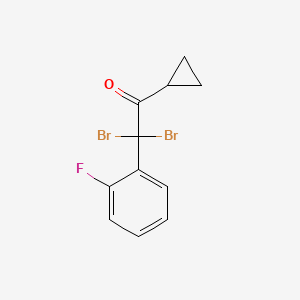
2,2-Dibromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone
Übersicht
Beschreibung
“2,2-Dibromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone” is a chemical compound with the molecular formula C11H10BrFO . It is used as a reagent in the synthesis of potent anti-oxidant agents .
Synthesis Analysis
The compound can be synthesized through an ester exchange reaction between styrene and 2-bromo-2-(2-fluorophenyl) ethyl ester . Another method involves dissolving cyclopropyl-2-(2-fluorophenyl) ethyl ketone in a methylene dichloride and trichloromethane mixed solution, adding Diisopropyl azodicarboxylate and pyridinium tribromide under stirring, and reacting at 20°C for 8 hours .Molecular Structure Analysis
The molecular structure of “2,2-Dibromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone” consists of a cyclopropyl group attached to a carbonyl group, which is further connected to a brominated carbon atom. This carbon atom is also attached to a fluorinated phenyl group .Wissenschaftliche Forschungsanwendungen
Fluorescent Chemosensors Development
Compounds with structures similar to 2,2-Dibromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone are explored for the development of fluorescent chemosensors. These chemosensors are designed to detect a variety of analytes, including metal ions, anions, and neutral molecules. The research highlights the importance of specific structural features for achieving high selectivity and sensitivity in detection applications. For example, the presence of fluorophoric groups and cyclopropyl rings can enhance the sensor's performance by providing a stable, yet reactive, platform for analyte interaction (Roy, 2021).
Synthesis of Bioactive Compounds
Research on the synthesis of bioactive compounds often involves the manipulation of complex organic molecules, including those with bromine and cyclopropyl functionalities. These studies aim to develop efficient, scalable methods to produce compounds with significant biological activity. The structural complexity and reactivity of such compounds make them valuable in the synthesis of pharmaceuticals and agrochemicals. For example, the practical synthesis of 2-fluoro-4-bromobiphenyl, a compound with structural similarities to the target molecule, showcases the relevance of halogenated and cyclopropyl-containing compounds in drug development (Qiu et al., 2009).
Immunomodulatory Effects
The cyclopropyl moiety, present in the target compound, is found in various fluoroquinolones that exhibit immunomodulatory effects. These effects are characterized by the modulation of cytokine synthesis, which plays a crucial role in the body's immune response. The specific structure-activity relationship indicates that the presence of a cyclopropyl group enhances the compound's ability to modulate immune responses, potentially making compounds with such features valuable in developing therapies for conditions involving immune system dysregulation (Dalhoff & Shalit, 2003).
Environmental and Analytical Applications
Compounds with bromine and cyclopropyl groups are studied for their occurrence in the environment and their potential as environmental pollutants. Research in this area focuses on understanding the environmental fate, bioaccumulation, and toxicological effects of these compounds. This knowledge is crucial for developing strategies to mitigate their impact on ecosystems and human health. The study of novel brominated flame retardants, which may contain structural motifs similar to the target compound, exemplifies the importance of such research in environmental science (Zuiderveen et al., 2020).
Eigenschaften
IUPAC Name |
2,2-dibromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2FO/c12-11(13,10(15)7-5-6-7)8-3-1-2-4-9(8)14/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRGMZFYOJZEBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dibromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



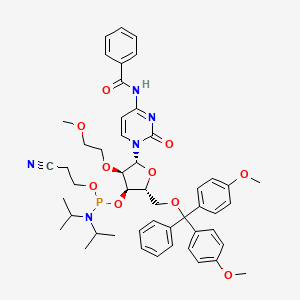
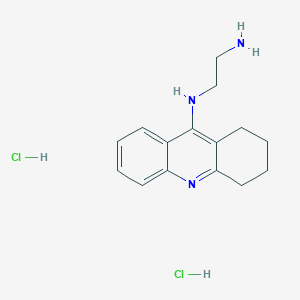
![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1436014.png)
![(6R,7S)-7-(2-(cyanomethylthio)acetamido)-3-(hydroxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1436017.png)

![({2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)amine](/img/structure/B1436020.png)
